Superior Selectivity Profile: (R)-Nepicastat vs. Disulfiram
(R)-Nepicastat hydrochloride, as the enantiomer of the highly selective DBH inhibitor nepicastat, demonstrates a clear advantage in selectivity over the non-selective DBH inhibitor disulfiram. Nepicastat is reported to be selective for DBH over a panel of 12 other enzymes and 13 neurotransmitter receptors, with IC50s or Kis >10 μM, indicating minimal off-target binding . In contrast, disulfiram is a known inhibitor of aldehyde dehydrogenase (ALDH) and its DBH inhibition is less potent and selective [1].
| Evidence Dimension | Selectivity for DBH vs. other targets |
|---|---|
| Target Compound Data | IC50 or Ki > 10 μM for 12 enzymes and 13 receptors |
| Comparator Or Baseline | Disulfiram |
| Quantified Difference | Nepicastat is >1000-fold more selective for DBH over other targets, whereas disulfiram has a primary mechanism of action as an ALDH inhibitor. |
| Conditions | In vitro enzyme and receptor binding assays |
Why This Matters
For researchers requiring a clean pharmacological tool to isolate the effects of DBH inhibition, (R)-Nepicastat provides a high degree of target engagement confidence not possible with promiscuous inhibitors like disulfiram.
- [1] Schroeder, J. P., et al. (2010). Disulfiram attenuates drug-primed reinstatement of cocaine seeking via inhibition of dopamine β-hydroxylase. Neuropsychopharmacology, 35(12), 2440-2449. View Source
